RS-246204

Description

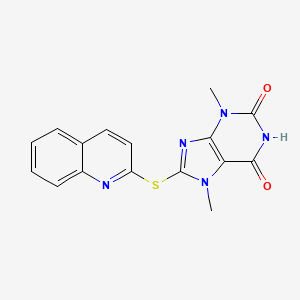

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUHSGFUUWVRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RS-246204: A Small Molecule R-spondin-1 Mimetic Activating Wnt/Lgr5 Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RS-246204, a small molecule identified as a substitute for R-spondin-1 (RSPO1). The document is intended for researchers, scientists, and drug development professionals investigating intestinal stem cell biology, regenerative medicine, and related therapeutic areas. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Executive Summary

This compound is a 2-substituted purine derivative that functions as a potent R-spondin-1 mimetic.[1] Its primary mechanism of action is the positive modulation of the Wnt/β-catenin signaling pathway, crucial for the proliferation and maintenance of Lgr5-positive (Lgr5+) intestinal stem cells.[2][3] In the absence of R-spondin-1, this compound promotes the formation and growth of intestinal organoids, demonstrating its ability to sustain the intestinal stem cell niche in vitro.[4][5] While it activates the R-spondin-dependent pathway, its efficacy in activating Wnt signaling is reported to be lower than that of R-spondin-1. Notably, extensive literature search did not yield any evidence to support a mechanism of action as a ghrelin receptor antagonist.

Core Mechanism: R-spondin-1 Mimicry and Wnt/Lgr5 Pathway Activation

The canonical Wnt signaling pathway is fundamental for maintaining the self-renewal capacity of intestinal stem cells located at the base of the crypts of Lieberkühn. R-spondins are secreted proteins that act as potent potentiators of this pathway. They bind to Leucine-rich repeat-containing G-protein coupled Receptors 4, 5, and 6 (Lgr4/5/6), which in turn sequester the transmembrane E3 ubiquitin ligases RNF43 and ZNRF3. This sequestration prevents the degradation of Frizzled (FZD) receptors, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes that drive stem cell proliferation.

This compound mimics the action of R-spondin-1 by activating this signaling cascade, thereby promoting the proliferation of Lgr5+ stem cells. This has been demonstrated through the successful culture of intestinal organoids in the absence of exogenous R-spondin-1, a critical and costly component of the standard culture medium.

Signaling Pathway Diagram

Caption: this compound activates the Wnt/Lgr5 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effective Concentrations of this compound in Mouse Intestinal Organoid Culture

| Parameter | Value | Cell/System Type | Reference |

| Optimal Concentration Range | 25-50 µM | Mouse small intestinal crypts | |

| Ineffective Concentration (below) | < 6.25 µM | Mouse small intestinal crypts | |

| Toxic Concentration (above) | > 200 µM | Mouse small intestinal crypts |

Table 2: Effect of this compound on Wnt Target Gene Expression in Mouse Intestinal Organoids

| Gene | Expression Level vs. R-spondin-1 | Method | Reference |

| CD44 | Lower | RT-PCR | |

| Axin2 | Lower | RT-PCR | |

| EphB3 | Lower | RT-PCR | |

| Sox9 | Lower | RT-PCR | |

| Lgr5 | Reduced | qRT-PCR | |

| Defensin5 | Reduced | qRT-PCR | |

| Muc2 | Increased | qRT-PCR | |

| ChgA | Increased | qRT-PCR | |

| IAP | Increased | qRT-PCR |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Mouse Intestinal Organoid Culture with this compound

This protocol is adapted from the methodology described in the foundational studies of this compound.

Objective: To establish and maintain mouse intestinal organoids using this compound as a substitute for R-spondin-1.

Materials:

-

Mouse small intestine

-

Matrigel®

-

Advanced DMEM/F12 medium

-

Penicillin-Streptomycin

-

HEPES

-

GlutaMAX™

-

N2 supplement

-

B27 supplement

-

N-acetylcysteine

-

Mouse recombinant EGF

-

Mouse recombinant Noggin

-

This compound (from a stock solution in DMSO)

-

24-well culture plates

Procedure:

-

Isolate crypts from the mouse small intestine using standard protocols involving EDTA chelation.

-

Resuspend the isolated crypts in Matrigel® on ice.

-

Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plate wells.

-

Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.

-

Prepare the complete growth medium (EN-RS246204) by supplementing Advanced DMEM/F12 with Penicillin-Streptomycin, HEPES, GlutaMAX™, N2, B27, N-acetylcysteine, EGF, Noggin, and the desired concentration of this compound (e.g., 25-50 µM).

-

Gently add 500 µL of the complete growth medium to each well.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Monitor organoid formation and budding using a bright-field microscope.

WST-1 Cell Viability Assay

Objective: To quantify the number of viable cells in organoid cultures treated with different concentrations of this compound.

Procedure:

-

Culture intestinal organoids in a 96-well plate with varying concentrations of this compound for a specified period (e.g., 4 days).

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Forskolin-Induced Swelling Assay

Objective: To assess the functionality of the cystic fibrosis transmembrane conductance regulator (CFTR) in organoids grown with this compound.

Procedure:

-

Culture mature intestinal organoids.

-

Treat the organoids with forskolin, a CFTR activator.

-

Monitor and image the organoids over time to observe swelling, which indicates functional CFTR-mediated ion and water secretion into the organoid lumen.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for screening for R-spondin-1 substitutes and for assessing the effects of this compound.

Caption: Workflow for the identification of this compound.

Caption: Workflow for the functional assessment of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that acts as a small molecule substitute for R-spondin-1. Its mechanism of action is centered on the potentiation of the Wnt/Lgr5 signaling pathway, which is essential for intestinal stem cell maintenance and proliferation. This activity allows for the cost-effective culture of intestinal organoids and opens avenues for exploring its therapeutic potential in conditions characterized by intestinal epithelial damage. Further investigation is warranted to fully elucidate its binding partners and the nuances of its interaction with the Wnt signaling cascade. There is currently no scientific evidence to suggest that this compound functions as a ghrelin receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

RS-246204: A Cost-Effective Small Molecule Substitute for R-spondin-1 in Intestinal Organoid Culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of organoid technology has revolutionized biomedical research, providing unprecedented opportunities for disease modeling, drug discovery, and regenerative medicine. Intestinal organoids, in particular, have emerged as powerful in vitro models that faithfully recapitulate the complex structure and function of the native intestinal epithelium. A critical component of the culture medium for intestinal organoids is R-spondin-1, a potent Wnt signaling agonist that is essential for the survival and proliferation of Lgr5-positive intestinal stem cells. However, the high cost of recombinant R-spondin-1 presents a significant barrier to large-scale organoid production and high-throughput screening applications. This technical guide provides a comprehensive overview of RS-246204, a small molecule that has been identified as a cost-effective substitute for R-spondin-1 in mouse intestinal organoid culture.

Mechanism of Action: Potentiating Wnt Signaling through the Lgr5 Axis

R-spondins are a family of secreted proteins that potentiate canonical Wnt/β-catenin signaling by acting as ligands for the Leucine-rich repeat-containing G-protein coupled receptors 4, 5, and 6 (LGR4, LGR5, and LGR6).[1][2] In the intestinal crypt, Lgr5 is a specific marker for adult stem cells.[1] The binding of R-spondin-1 to Lgr5 enhances the Wnt signaling cascade, which is crucial for the proliferation and maintenance of these stem cells, driving the growth and self-renewal of intestinal organoids.[3][4]

This compound, a 2-substituted purine, was identified from a screen of 8,364 small molecules as a compound capable of supporting the formation and growth of mouse intestinal organoids in the absence of R-spondin-1. It is proposed that this compound activates the R-spondin-dependent pathway in Lgr5-positive stem cells. While it promotes the proliferation of intestinal stem cells, studies have shown that this compound is less potent in activating Wnt signaling compared to R-spondin-1. This results in a subtle shift in the balance between stem cell proliferation and differentiation within the organoids.

Signaling Pathway Diagram

Caption: Wnt signaling pathway with R-spondin-1 and this compound.

Comparative Data: this compound vs. R-spondin-1

Quantitative analysis reveals that while this compound is a viable substitute for R-spondin-1, there are notable differences in their effects on organoid culture.

Table 1: Effect of this compound and R-spondin-1 on Mouse Intestinal Organoid Formation and Growth

| Parameter | R-spondin-1 (ENR Medium) | This compound (EN-RS246204 Medium) | No R-spondin-1 (EN Medium) | Reference |

| Optimal Concentration | 500 ng/mL | 25-50 µM | N/A | |

| Organoid Formation | Successful | Successful | Not observed | |

| Budding Efficiency (Day 4) | ~1:1 budding to non-budding ratio | ~1:1 budding to non-budding ratio (at 50 µM) | N/A | |

| Organoid Circumference (Day 4) | Similar to this compound | Similar to R-spondin-1 | N/A |

Table 2: Gene Expression Analysis in Organoids Cultured with this compound vs. R-spondin-1

| Gene | Function | Expression in EN-RS246204 vs. ENR | Reference |

| Lgr5 | Intestinal stem cell marker | Reduced | |

| Defensin5 | Paneth cell marker | Reduced | |

| CD44 | Wnt target gene, stem cell marker | Lower | |

| Axin2 | Wnt target gene | Lower | |

| EphB3 | Wnt target gene | Lower | |

| Sox9 | Wnt target gene, stem/progenitor marker | Lower | |

| Muc2 | Goblet cell marker | Increased | |

| ChgA | Enteroendocrine cell marker | Increased | |

| IAP | Enterocyte marker | Increased |

Table 3: Functional Comparison of Organoids

| Assay | Parameter Measured | R-spondin-1 (ENR) | This compound (EN-RS246204) | Reference |

| Forskolin-induced swelling | CFTR function (ion and fluid secretion) | Successful swelling | Successful swelling | |

| BrdU Incorporation | Cell proliferation | Similar number of BrdU+ cells | Similar number of BrdU+ cells | |

| TUNEL Assay | Apoptosis | Low levels of apoptosis | Low levels of apoptosis |

Experimental Protocols

The following protocols are adapted from the primary research describing the use of this compound.

Mouse Intestinal Crypt Isolation

-

Euthanize a C57BL/6 mouse and harvest the entire small intestine.

-

Flush the intestine with ice-cold, Ca2+/Mg2+-free PBS.

-

Open the intestine longitudinally and cut it into approximately 5 mm pieces.

-

Wash the intestinal pieces with ice-cold PBS until the supernatant is clear.

-

Incubate the tissue pieces in PBS containing 2 mM EDTA on a rotator for 30 minutes at 4°C.

-

After incubation, shake the tube vigorously for 1 minute to release the crypts.

-

Filter the supernatant through a 70 µm cell strainer to enrich for crypts.

-

Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.

-

Resuspend the crypt pellet in Advanced DMEM/F12 medium.

Organoid Culture with this compound and R-spondin-1

-

Prepare the following culture media:

-

ENR Medium (Control): Advanced DMEM/F12 supplemented with 1x N2 supplement, 1x B27 supplement, 10 mM HEPES, 1x GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL mouse EGF, 100 ng/mL Noggin, and 500 ng/mL mouse R-spondin-1.

-

EN-RS246204 Medium: ENR medium without R-spondin-1, supplemented with this compound at a final concentration of 25-50 µM.

-

-

Count the isolated crypts and resuspend them in Matrigel at a density of approximately 1,000 crypts per 50 µL of Matrigel.

-

Plate 50 µL of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate.

-

Polymerize the Matrigel by incubating the plate at 37°C for 10-15 minutes.

-

Gently add 500 µL of the appropriate culture medium (ENR or EN-RS246204) to each well.

-

Culture the organoids at 37°C in a 5% CO2 incubator.

-

Replace the culture medium every 2-3 days.

Experimental Workflow Diagram

Caption: Workflow for comparing this compound and R-spondin-1 in organoids.

Passaging of Organoids

-

Aspirate the culture medium from the wells.

-

Mechanically disrupt the Matrigel and organoids using a P1000 pipette.

-

Transfer the suspension to a microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the organoid pellet in fresh Matrigel.

-

Re-plate and culture as described in section 3.2.

RNA Extraction and qRT-PCR

-

Harvest organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers for target genes (e.g., Lgr5, Axin2, Muc2, ChgA) and a housekeeping gene (e.g., Gapdh).

-

Analyze the relative gene expression using the ΔΔCt method.

Immunofluorescence Staining

-

Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Ki67, anti-Mucin-2, anti-Chromogranin A) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount and image using a confocal microscope.

Forskolin-Induced Swelling Assay

-

Culture mature organoids for 4 days.

-

Replace the medium with fresh medium containing 5 µM forskolin.

-

Acquire bright-field images of the organoids every 10 minutes for 1 hour.

-

Measure the change in the cross-sectional area of the organoids over time to quantify swelling.

Conclusion and Future Perspectives

This compound presents a promising and cost-effective alternative to R-spondin-1 for the culture of mouse intestinal organoids. While it successfully supports the formation, growth, and basic functions of these organoids, it is important for researchers to be aware of the observed differences in Wnt signaling activation and the resulting shifts in cell populations. Organoids cultured with this compound exhibit a more differentiated phenotype compared to those grown with R-spondin-1.

This small molecule will be instrumental in making large-scale organoid-based studies, such as high-throughput drug screening and toxicity testing, more accessible to a wider range of laboratories. Further research is warranted to elucidate the precise molecular interactions of this compound with the Lgr5 receptor complex and to explore its applicability to organoid models from other tissues and species. The development of more potent small molecule mimetics of R-spondin could further advance the field of organoid research and its translation into clinical applications.

References

The Discovery and Development of RS-246204: A Cost-Effective R-spondin-1 Mimetic for Intestinal Stem Cell Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The in vitro culture of intestinal stem cells, particularly as organoids, has revolutionized the study of gastrointestinal physiology, disease modeling, and drug discovery. A significant hurdle in this field has been the high cost of recombinant R-spondin-1, an essential growth factor for sustaining Lgr5-positive (Lgr5+) intestinal stem cells. This whitepaper details the discovery, mechanism of action, and application of RS-246204, a small molecule substitute for R-spondin-1. This compound facilitates the cost-effective culture of intestinal organoids, demonstrating comparable self-renewal and differentiation capacities to those grown with R-spondin-1. This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its use, and a visualization of the pertinent signaling pathways, offering a valuable resource for researchers in the field of stem cell biology and regenerative medicine.

Introduction: The Need for an R-spondin-1 Alternative

The culture of organoids, three-dimensional multi-cellular structures that mimic the in vivo architecture and function of organs, has become a cornerstone of modern biological research. Intestinal organoids, derived from Lgr5+ stem cells, are particularly valuable for studying intestinal development, disease, and for high-throughput drug screening.[1][2] The maintenance and proliferation of these stem cells in vitro are critically dependent on the activation of the Wnt signaling pathway, which is significantly enhanced by the presence of R-spondin-1.[3] However, the high cost of recombinant R-spondin-1 presents a major barrier to the scalability of intestinal organoid research.[4][5] This limitation prompted the search for a cost-effective small molecule mimetic that could functionally replace R-spondin-1 in organoid culture media.

Discovery of this compound

This compound was identified through a high-throughput screening of a chemical library containing 8,364 compounds. The primary assay assessed the ability of these compounds to support the initial formation and growth of mouse small intestinal organoids (enteroids) from isolated crypts in a medium lacking R-spondin-1. From this extensive screening, this compound emerged as a potent small molecule capable of substituting for R-spondin-1 in promoting the establishment and maintenance of intestinal organoids.

Mechanism of Action: A Wnt Signaling Modulator

This compound functions as a positive regulator of the Wnt signaling pathway, which is essential for the proliferation of intestinal stem cells. R-spondins potentiate Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (Lgr) 4, 5, or 6, which in turn sequester the E3 ubiquitin ligases RNF43 and ZNRF3. This prevents the degradation of Wnt receptors (Frizzled), leading to enhanced Wnt signal transduction. While the precise molecular target of this compound is not fully elucidated, its effects on intestinal stem cells are consistent with an activation of this pathway.

However, studies have shown that enteroids grown in the presence of this compound express lower levels of Wnt target genes such as CD44, Axin2, EphB3, and Sox9 compared to those grown with R-spondin-1. This suggests that while this compound effectively promotes stem cell proliferation, its mode of Wnt pathway activation may be less potent or engage different downstream effectors than R-spondin-1. There is also evidence to suggest that this compound may activate Wnt-independent pro-survival pathways that contribute to organoid formation.

Signaling Pathway Diagram

Caption: Simplified R-spondin/Wnt signaling pathway in intestinal stem cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various assays, comparing its performance to standard R-spondin-1-containing media.

Table 1: Optimal Concentration of this compound for Enteroid Formation and Growth

| Concentration (μM) | Effect on Enteroid Budding |

| < 6.25 | No budded enteroids observed |

| 25 | Significant increase in budded organoids |

| 50 | Significant increase in budded organoids |

| > 100 | No budded enteroids observed |

| Data derived from studies on mouse intestinal organoids. |

Table 2: Comparison of Wnt Target Gene Expression in Enteroids

| Gene | Expression in EN-RS246204 vs. ENR-grown Enteroids |

| CD44 | Lower |

| Axin2 | Lower |

| EphB3 | Lower |

| Sox9 | Lower |

| EN-RS246204: Epidermal Growth Factor, Noggin, and this compound. ENR: Epidermal Growth Factor, Noggin, and R-spondin-1. Data obtained by RT-PCR. |

Table 3: Comparison of Stem Cell and Differentiation Marker Expression

| Marker | Cell Type | Expression in EN-RS246204 vs. ENR-grown Enteroids |

| Lgr5 | Intestinal Stem Cell | Reduced |

| Defensin5 | Paneth Cell | Reduced |

| Muc2 | Goblet Cell | Increased |

| ChgA | Enteroendocrine Cell | Increased |

| IAP | Enterocyte | Increased |

| Data suggests that while maintaining stemness, this compound may also promote a slightly more differentiated state compared to R-spondin-1. |

Detailed Experimental Protocols

The following are key experimental protocols adapted from the foundational studies on this compound.

Mouse Intestinal Crypt Isolation

-

Euthanize a C57BL/6 mouse and harvest the small intestine.

-

Flush the intestine with cold PBS to remove luminal contents.

-

Cut the intestine into approximately 5 cm pieces and open longitudinally.

-

Scrape the mucosal surface to remove villi.

-

Wash the intestinal pieces with cold PBS until the supernatant is clear.

-

Incubate the tissue in PBS with 2 mM EDTA for 30 minutes at 4°C with gentle rocking.

-

Transfer the tissue to cold PBS and shake vigorously to release the crypts.

-

Filter the supernatant through a 70 µm cell strainer.

-

Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

-

Resuspend the crypt pellet in Matrigel.

Intestinal Organoid Culture with this compound

-

Plate 50 µL of the Matrigel/crypt suspension in the center of a 24-well plate.

-

Polymerize the Matrigel by incubating at 37°C for 15-20 minutes.

-

Overlay the Matrigel dome with 500 µL of complete organoid culture medium.

-

Basal Medium: Advanced DMEM/F12 supplemented with penicillin/streptomycin, 10 mM HEPES, and 1x GlutaMAX.

-

Growth Factors: 1x N2 supplement, 1x B27 supplement, 50 ng/mL mouse EGF, 100 ng/mL mouse Noggin.

-

Wnt Pathway Agonists: 25-50 µM this compound and 10 µM CHIR99021 (a GSK3β inhibitor that further enhances Wnt signaling).

-

-

Incubate at 37°C in a 5% CO2 incubator.

-

Replace the culture medium every 2-3 days.

-

Passage the organoids every 5-7 days by disrupting the Matrigel, mechanically dissociating the organoids, and replating in fresh Matrigel.

Experimental Workflow Diagram

Caption: Workflow for isolating intestinal crypts and establishing organoid cultures using this compound.

BrdU Proliferation Assay

-

Add 10 µM Bromodeoxyuridine (BrdU) to the organoid culture medium.

-

Incubate for 24 hours at 37°C.

-

Wash the organoids with PBS.

-

Fix the organoids with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Treat with 2N HCl for 30 minutes at 37°C to denature the DNA.

-

Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.

-

Block with 5% normal goat serum in PBS for 1 hour.

-

Incubate with an anti-BrdU antibody overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with DAPI and image using fluorescence microscopy.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the field of intestinal stem cell research. By providing a cost-effective and reliable substitute for R-spondin-1, this small molecule democratizes access to intestinal organoid technology, enabling its use in large-scale applications such as high-throughput drug screening and personalized medicine. While this compound has proven to be a robust tool, further research is warranted to fully elucidate its precise molecular mechanism of action and to explore its potential applications in the culture of other Lgr5-dependent stem cell populations. The continued development of such small molecule mimetics will undoubtedly accelerate progress in regenerative medicine and our understanding of stem cell biology.

References

- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

A Technical Guide to RS-246204: A Small Molecule Activator of the R-spondin Dependent Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, adult tissue homeostasis, and stem cell regulation. R-spondins (RSPOs) are a family of secreted proteins that act as potent positive regulators of this pathway. They are essential for the culture and maintenance of various organoid models, which are invaluable tools in disease modeling, drug discovery, and regenerative medicine. However, the high cost of recombinant R-spondin proteins presents a significant barrier to large-scale applications. RS-246204 is a small molecule, identified as a 2-substituted purine, that functions as a substitute for R-spondin-1.[1][2][3][4][5] It promotes the formation and growth of intestinal organoids from Lgr5+ stem cells in the absence of exogenous R-spondin-1, offering a cost-effective alternative for organoid-based research. This document provides a comprehensive technical overview of the R-spondin pathway, the role of this compound as an activator, and the experimental data and protocols that substantiate its function.

The R-spondin/Wnt Signaling Pathway

The canonical Wnt signaling pathway is orchestrated by the stabilization of β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its co-receptors, Frizzled (Fzd) and LRP5/6, leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

R-spondins significantly amplify this signal. The pathway is negatively regulated by the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43, which promote the turnover of Fzd/LRP receptors. R-spondins bind to their cognate Leucine-rich repeat-containing G-protein coupled receptors (LGR4, LGR5, LGR6), which then form a ternary complex with ZNRF3/RNF43. This interaction leads to the membrane clearance of the E3 ligases, thereby increasing the surface density of Wnt receptors and sensitizing the cell to Wnt ligands.

This compound: A Small Molecule R-spondin Mimetic

This compound was discovered through a high-throughput screen of an 8,364 compound library for its ability to initiate the growth of mouse small intestinal organoids (enteroids) in a culture medium lacking R-spondin-1. This compound successfully substitutes for R-spondin-1, promoting both the initial formation and subsequent growth and maintenance of enteroids derived from Lgr5+ intestinal stem cells.

Mechanism of Action

This compound activates the R-spondin dependent pathway in Lgr5+ stem cells, which enhances cell proliferation and/or provides an anti-apoptotic effect, thereby promoting the regeneration of the intestinal epithelium. While it effectively replaces R-spondin-1 in organoid culture, studies indicate that this compound has a lower efficacy in activating Wnt signaling compared to the recombinant protein. This is evidenced by lower expression levels of Wnt target genes such as CD44, Axin2, EphB3, and Sox9 in organoids grown with this compound compared to those grown with R-spondin-1. This difference in signaling strength also leads to a distinct cellular composition within the organoids, with this compound-grown enteroids showing reduced expression of the stem cell marker Lgr5 and increased expression of differentiation markers for goblet cells (Muc2) and enteroendocrine cells (ChgA). It is hypothesized that this compound may also exert its pro-survival effects through a Wnt-independent pathway, potentially involving the Lgr5/Ras/MEK/ERK signaling cascade.

Quantitative Data

The efficacy of this compound has been characterized through various in vitro assays, primarily using mouse intestinal organoid cultures.

Table 1: In Vitro Efficacy of this compound in Mouse Intestinal Organoid Culture

| Parameter | Concentration (μM) | Result | Reference |

| Enteroid Formation | 6.25 - 200 | Dose-dependent effect observed. | |

| 25 | Effective concentration for inducing crypts to form enteroids. | ||

| 50 | Effective concentration for inducing crypts to form enteroids. | ||

| Cell Viability (WST-1 Assay) | 25 & 50 | Showed cell density comparable to R-spondin-1 control. | |

| Organoid Morphology | 25 & 50 | Increased number of budding ("healthy") enteroids, similar to R-spondin-1. | |

| Organoid Growth (Circumference) | 25 & 50 | Showed a time-dependent increase in size, comparable to R-spondin-1. |

Table 2: Relative mRNA Expression in Organoids (this compound vs. R-spondin-1)

| Gene | Category | Expression in this compound Organoids (vs. ENR) | Reference |

| CD44, Axin2, EphB3, Sox9 | Wnt Target Genes | Lower | |

| Lgr5, Defensin5 | Stem/Paneth Cell Markers | Lower | |

| Muc2 | Goblet Cell Marker | Higher | |

| ChgA | Enteroendocrine Cell Marker | Higher | |

| IAP | Enterocyte Marker | Higher | |

| ENR: Basal medium (EGF, Noggin) supplemented with R-spondin-1. |

Experimental Protocols

The following protocols are summarized from the methodologies used to characterize this compound.

Protocol 1: Mouse Intestinal Organoid Culture with this compound

This protocol describes the establishment of intestinal organoids from isolated crypts.

-

Crypt Isolation: Isolate the small intestine from a C57Bl/6 mouse. Open it longitudinally, wash with cold PBS, and cut into small pieces. Incubate in a chelating solution (e.g., 2 mM EDTA in PBS) on ice to release the crypts from the surrounding tissue.

-

Embedding: Collect the crypt-containing fraction and centrifuge. Resuspend the crypt pellet in Matrigel (or a similar basement membrane matrix) on ice.

-

Plating: Plate 50 µL domes of the Matrigel/crypt suspension into a pre-warmed 24-well plate. Allow the domes to solidify at 37°C for 15-30 minutes.

-

Culture Media: Overlay each dome with 500 µL of the appropriate culture medium:

-

EN Medium (Negative Control): Advanced DMEM/F12 with supplements (e.g., Penicillin-Streptomycin, HEPES, Glutamax), 50 ng/mL EGF, and 100 ng/mL Noggin.

-

ENR Medium (Positive Control): EN medium supplemented with 500 ng/mL R-spondin-1.

-

EN-RS246204 Medium: EN medium supplemented with this compound at the desired concentration (e.g., 25-50 µM).

-

-

Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids can be passaged every 7-10 days by mechanical disruption and re-plating in fresh Matrigel.

Protocol 2: Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Harvest organoids from Matrigel using a cell recovery solution. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for targets (Lgr5, Axin2, Muc2, etc.) and a housekeeping gene (Gapdh). Run the reaction on a real-time PCR system.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 3: In Vivo DSS-induced Colitis Model

This model assesses the therapeutic potential of this compound in promoting intestinal epithelium regeneration.

-

Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis.

-

Treatment: Administer this compound (e.g., via intraperitoneal injection) daily for a set period (e.g., 5 days) during or after DSS administration. A vehicle control group should be included.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI).

-

Analysis of Regeneration: Twenty-four hours before sacrifice, inject mice with BrdU (50 mg/kg) to label proliferating cells. After sacrifice, collect the colon tissue for histological analysis (H&E staining) and immunohistochemistry for BrdU to quantify epithelial cell proliferation.

Conclusion and Future Directions

This compound is a validated small molecule substitute for R-spondin-1 in the context of intestinal organoid culture. It effectively activates the R-spondin dependent pathway in Lgr5+ stem cells, promoting their proliferation and facilitating organoid formation. While its Wnt-potentiating activity is less potent than R-spondin-1, leading to increased cellular differentiation in organoids, its ability to promote epithelial regeneration in vivo highlights its therapeutic potential for gastrointestinal diseases characterized by epithelial damage, such as inflammatory bowel disease.

Future research should focus on elucidating the precise molecular binding partner and mechanism of action of this compound. Further structural analysis and comparison with other effective compounds could lead to the development of more potent and specific small-molecule modulators of the Wnt/R-spondin pathway for applications in regenerative medicine and oncology.

References

- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

The Function of RS-246204 in Lgr5+ Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule RS-246204 and its role in modulating Lgr5+ (Leucine-rich repeat-containing G-protein coupled receptor 5) positive stem cells. This document outlines the core mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Concept: this compound as a Substitute for R-spondin-1 in Lgr5+ Stem Cell Culture

Lgr5+ stem cells are crucial for the regeneration of various tissues, particularly the intestinal epithelium.[1][2][3] Their self-renewal and differentiation are heavily dependent on the Wnt signaling pathway. R-spondin-1 is a potent potentiator of Wnt signaling and an essential component in the culture medium for intestinal organoids derived from Lgr5+ stem cells. However, the high cost of recombinant R-spondin-1 presents a significant hurdle for large-scale studies and drug screening.

This compound was identified from a chemical library screen as a small molecule substitute for R-spondin-1.[2][4] It supports the growth and maintenance of intestinal organoids, indicating its function as a positive regulator of the Wnt signaling pathway and an inducer of Lgr5+ stem cell proliferation.

Mechanism of Action: Modulation of the Wnt Signaling Pathway

The canonical Wnt signaling pathway is central to the function of Lgr5+ stem cells. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt to its receptors, Frizzled (FZD) and LRP5/6, leads to the recruitment of Dishevelled (DVL) and the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes essential for stem cell maintenance and proliferation, including Lgr5 itself.

R-spondins potentiate Wnt signaling by binding to Lgr5, which in turn sequesters the E3 ubiquitin ligases RNF43 and ZNRF3. These E3 ligases are negative regulators of the Wnt pathway that promote the turnover of Wnt receptors. By inhibiting RNF43 and ZNRF3, R-spondins stabilize the Wnt receptor complex, thereby enhancing the signal.

This compound functionally mimics R-spondin-1 by promoting the proliferation of Lgr5+ stem cells and the expression of Wnt target genes. While the precise molecular interaction of this compound is still under investigation, it is proposed to act downstream of the Lgr5 receptor or on a parallel pathway that converges on the potentiation of Wnt signaling. One hypothesis is that this compound may activate Wnt-independent pro-survival signals, which, in conjunction with basal Wnt activation, supports organoid formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound's effect on mouse intestinal organoids.

Table 1: Effect of this compound on Wnt Target Gene Expression

| Gene | Treatment | Relative mRNA Expression (Normalized to ENR) |

| CD44 | EN-RS246204 | Lower than ENR |

| Axin2 | EN-RS246204 | Lower than ENR |

| EphB3 | EN-RS246204 | Lower than ENR |

| Sox9 | EN-RS246204 | Lower than ENR |

| Lgr5 | EN-RS246204 | Reduced compared to ENR |

| Defensin5 | EN-RS246204 | Reduced compared to ENR |

| Muc2 | EN-RS246204 | Increased compared to ENR |

| ChgA | EN-RS246204 | Increased compared to ENR |

| IAP | EN-RS246204 | Increased compared to ENR |

ENR: Epidermal Growth Factor, Noggin, R-spondin-1 containing medium. EN-RS246204: Epidermal Growth Factor, Noggin, this compound containing medium. Data is presented qualitatively as direct quantitative values were not available in the primary source.

Table 2: Effect of this compound on Lgr5+ Stem Cell Proliferation and Apoptosis

| Parameter | EN | ENR | EN-RS246204 |

| Ratio of BrdU+/Lgr5+ cells to total Lgr5+ cells | Lower than ENR & EN-RS246204 | Similar to EN-RS246204 | Similar to ENR |

| Ratio of TUNEL+/Lgr5+ cells to total Lgr5+ cells | Similar to ENR & EN-RS246204 | Similar to EN & EN-RS246204 | Similar to EN & ENR |

EN: Epidermal Growth Factor, Noggin containing medium. BrdU: Bromodeoxyuridine, a marker for proliferating cells. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling, a marker for apoptotic cells. **

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

Mouse Intestinal Organoid Culture

This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.

-

Crypt Isolation:

-

Euthanize a C57BL/6 mouse and dissect the small intestine.

-

Flush the intestine with cold PBS to remove luminal contents.

-

Cut the intestine into small, 2-3 mm pieces.

-

Wash the tissue pieces multiple times with cold PBS.

-

Incubate the tissue in a chelating agent solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking to release the crypts from the basement membrane.

-

Vigorously shake the tube to release the crypts and filter the suspension through a 70 µm cell strainer.

-

Centrifuge the filtrate to pellet the crypts.

-

-

Organoid Seeding:

-

Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel).

-

Plate 50 µL domes of the crypt-Matrigel suspension into a pre-warmed 24-well plate.

-

Incubate at 37°C for 15-30 minutes to solidify the Matrigel.

-

Overlay each dome with 500 µL of complete organoid growth medium.

-

-

Culture Conditions:

-

ENR Medium (Control): Advanced DMEM/F12 supplemented with Epidermal Growth Factor (EGF), Noggin, and R-spondin-1.

-

EN-RS246204 Medium: Advanced DMEM/F12 supplemented with EGF, Noggin, and this compound (concentration to be optimized, e.g., 10 µM).

-

Incubate at 37°C in a 5% CO2 incubator.

-

Change the medium every 2-3 days.

-

Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of gene expression in organoids.

-

RNA Extraction:

-

Collect organoids from Matrigel by depolymerizing the gel on ice with a cell recovery solution.

-

Wash the organoids with cold PBS.

-

Lyse the organoids using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

qRT-PCR:

-

Perform real-time PCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., Lgr5, Axin2, Sox9, Muc2) and a housekeeping gene for normalization (e.g., Gapdh).

-

Run the reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

-

BrdU Proliferation Assay

This protocol measures the rate of cell proliferation in organoids.

-

BrdU Labeling:

-

Add BrdU (final concentration 10 µM) to the organoid culture medium.

-

Incubate the organoids for 24 hours at 37°C.

-

-

Immunofluorescence Staining:

-

Fix the BrdU-labeled organoids in 4% paraformaldehyde (PFA) for 1 hour at room temperature.

-

Permeabilize the organoids with 0.5% Triton X-100 in PBS.

-

Perform antigen retrieval and DNA denaturation by incubating the organoids in 2N HCl for 30 minutes at 37°C.

-

Neutralize with 0.1 M sodium borate buffer.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST).

-

Incubate with a primary antibody against BrdU and a primary antibody against Lgr5 (if co-staining) overnight at 4°C.

-

Wash with PBST.

-

Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Mount the organoids on a slide with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Image the stained organoids using a confocal microscope.

-

Quantify the number of BrdU-positive and Lgr5-positive cells to determine the proliferation rate of Lgr5+ stem cells.

-

TUNEL Apoptosis Assay

This protocol detects apoptotic cells within the organoids.

-

Organoid Preparation:

-

Fix organoids in 4% PFA for 1 hour at room temperature.

-

Wash with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS.

-

-

TUNEL Staining:

-

Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.

-

If co-staining for Lgr5, perform the immunofluorescence staining for Lgr5 after the TUNEL reaction.

-

-

Imaging and Analysis:

-

Image the stained organoids using a confocal microscope.

-

Quantify the number of TUNEL-positive and Lgr5-positive cells to determine the apoptosis rate of Lgr5+ stem cells.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the identification and functional characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of stem cell biology and organoid research. As a cost-effective small molecule substitute for R-spondin-1, it facilitates large-scale applications of intestinal organoid cultures, including drug screening, disease modeling, and regenerative medicine research.

Further research is warranted to elucidate the precise molecular target and mechanism of action of this compound. Understanding its interaction with the Lgr5 signaling module will not only provide deeper insights into intestinal stem cell physiology but may also pave the way for the development of novel therapeutics for gastrointestinal diseases. The structural information of this compound could also serve as a scaffold for the design of more potent and specific modulators of the Wnt signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research applications of the small molecule RS-246204. Discovered as a substitute for the expensive recombinant protein R-spondin-1, this compound presents a cost-effective solution for the culture and maintenance of intestinal organoids, also known as enteroids.[1][2][3] This enables broader applications in high-throughput drug screening, disease modeling, and regenerative medicine.[2][3]

Core Application: R-spondin-1 Substitute in Organoid Culture

The primary application of this compound is to support the growth and proliferation of intestinal stem cells, specifically Lgr5-positive (Lgr5+) stem cells, which are essential for the formation and maintenance of intestinal organoids. Organoid cultures are crucial in vitro models that recapitulate the cellular diversity and architecture of the intestinal epithelium.

Traditionally, the culture of these organoids has been heavily reliant on the supplementation of R-spondin-1, a ligand for Lgr5 that potentiates Wnt/β-catenin signaling, a pathway critical for intestinal stem cell self-renewal. However, the high cost of recombinant R-spondin-1 has been a significant barrier to large-scale studies. This compound was identified from a screen of 8,364 compounds as a molecule that can effectively replace R-spondin-1 in organoid culture media.

Mechanism of Action

This compound functions by activating the R-spondin-dependent pathway in Lgr5+ stem cells. This enhances proliferation and exerts an anti-apoptotic effect, promoting the regeneration of the intestinal epithelium. While this compound acts as a positive modulator of Wnt signaling, studies indicate it is less potent in activating this pathway compared to R-spondin-1. This suggests that this compound may also be involved in regulating other signaling pathways crucial for the survival of intestinal stem cells, beyond just β-catenin-mediated signaling. The combination of this compound and a Wnt signaling activator, such as CHIR99021, is necessary for the initial formation of organoids from intestinal crypts.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize the key quantitative data from studies on this compound.

| Parameter | Concentration | Observation | Source |

| Effective Concentration for Enteroid Formation | 25-50 µM | Effectively induced crypts to form enteroids. | |

| Concentration for Budded Organoid Formation | 25-50 µM | Number of budded organoids was greatly increased. | |

| Ineffective/Toxic Concentrations | < 6.25 µM | Enteroids failed to form buds. | |

| > 100 µM | No budded enteroids were observed. | ||

| > 200 µM | All crypts failed to become enteroids. |

| Experimental Group | Measurement | Result | Source |

| ENR (EGF, Noggin, R-spondin-1) | Circumference of enteroids | Similar growth rate to enteroids grown with this compound. | |

| EN + 25 µM this compound | Circumference of enteroids | Similar growth rate to enteroids grown with R-spondin-1. | |

| EN + 50 µM this compound | Circumference of enteroids | Similar growth rate to enteroids grown with R-spondin-1. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Mouse Intestinal Organoid Culture with this compound

This protocol describes the isolation of intestinal crypts and the subsequent culture of organoids using this compound as a substitute for R-spondin-1.

-

Crypt Isolation:

-

Euthanize a mouse and dissect the small intestine.

-

Wash the intestine with cold PBS.

-

Open the intestine longitudinally and cut it into small pieces.

-

Incubate the tissue pieces in a chelating agent (e.g., EDTA) solution on ice to dissociate the crypts from the underlying mesenchyme.

-

Vigorously shake the tissue pieces to release the crypts.

-

Collect the crypt-containing fractions and centrifuge to pellet the crypts.

-

-

Organoid Seeding and Culture:

-

Resuspend the isolated crypts in Matrigel.

-

Plate droplets of the Matrigel-crypt suspension into a pre-warmed culture plate.

-

Allow the Matrigel to solidify at 37°C.

-

Overlay the Matrigel domes with "EN-RS246204" medium containing:

-

Basal medium (e.g., Advanced DMEM/F12)

-

Supplements (e.g., B27, N2, Glutamax, HEPES)

-

Growth factors: Epidermal Growth Factor (EGF) and Noggin.

-

This compound at an optimal concentration of 25-50 µM.

-

A Wnt signaling activator (e.g., CHIR99021).

-

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Replace the culture medium every 2-3 days.

-

Monitor organoid formation and growth over several days. Budding structures indicate healthy, proliferating organoids.

-

Functional Assays for Organoids Cultured with this compound

Organoids grown with this compound exhibit similar functionality to those cultured with R-spondin-1.

-

Forskolin-Induced Swelling Assay: This assay assesses the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

-

Culture mature organoids in EN-RS246204 medium.

-

Treat the organoids with forskolin.

-

Monitor and quantify the swelling of the organoids over time using bright-field microscopy. Swelling indicates functional CFTR-mediated ion and water secretion.

-

-

Organoid-Based Epithelial to Mesenchymal Transition (OEMT) Model: This model can be used to study processes like intestinal fibrosis.

-

Co-culture organoids grown in EN-RS246204 medium with macrophages (e.g., J774.1 cells).

-

Induce EMT by treating the co-culture with appropriate stimuli.

-

Analyze the expression of EMT markers (e.g., α-SMA) using immunofluorescence.

-

Gene Expression Analysis

To characterize the cellular composition and signaling pathways in this compound-grown organoids, quantitative real-time PCR (qRT-PCR) can be performed.

-

Harvest organoids from the Matrigel.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for specific genes of interest, such as:

-

Wnt target genes: CD44, Axin2, EphB3, Sox9

-

Stem cell markers: Lgr5

-

Differentiated cell markers: Muc2 (Goblet cells), ChgA (Enteroendocrine cells), Lyz1 (Paneth cells), Villin (Enterocytes)

-

-

Analyze the relative gene expression levels compared to control organoids grown in standard ENR medium.

Visualizations

Signaling Pathway of this compound in Intestinal Stem Cells

References

- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

The Cost-Effectiveness of RS-246204 Versus R-spondin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful cultivation of organoids, a pivotal technology in biomedical research and drug development, is highly dependent on the precise modulation of the Wnt/β-catenin signaling pathway. R-spondin-1 (RSPO1), a potent Wnt agonist, has traditionally been an essential and costly component of organoid culture media. This technical guide provides an in-depth analysis of RS-246204, a small molecule substitute for R-spondin-1, focusing on its cost-effectiveness, mechanism of action, and practical application in experimental settings.

Introduction: The Need for Cost-Effective Wnt/β-catenin Pathway Agonists

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, tissue homeostasis, and stem cell maintenance. Its activation is a prerequisite for the growth and proliferation of stem cells in organoid cultures. R-spondin-1, a secreted protein, potentiates this pathway by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4/5/6, which in turn inhibits the degradation of Wnt receptors Frizzled (FZD) and LRP5/6. This amplification of Wnt signaling is crucial for the self-renewal of Lgr5+ stem cells, the foundation of many organoid models.[1][2]

However, the use of recombinant R-spondin-1 in large-scale or high-throughput organoid-based studies is often limited by its high cost.[1][3] This has spurred the search for more economical alternatives. This compound, a small molecule, has emerged as a promising and cost-effective substitute, capable of supporting the growth of intestinal organoids without the need for recombinant R-spondin-1.[1]

Mechanism of Action and Signaling Pathways

Both R-spondin-1 and this compound exert their effects primarily through the potentiation of the Wnt/β-catenin signaling pathway.

R-spondin-1 Signaling Pathway

R-spondin-1 enhances Wnt signaling by acting as a ligand for the LGR4/5/6 receptors. This binding event leads to the inhibition of two transmembrane E3 ubiquitin ligases, ZNRF3 and RNF43. These ligases are responsible for the turnover of Wnt receptors. By inhibiting ZNRF3 and RNF43, R-spondin-1 increases the cell surface population of FZD and LRP5/6 receptors, thereby sensitizing the cells to Wnt ligands. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes responsible for cell proliferation and stemness.

This compound Signaling Pathway

This compound acts as a functional substitute for R-spondin-1, promoting the formation and growth of enteroids in the absence of the recombinant protein. While its precise molecular target is not fully elucidated, studies suggest it activates the R-spondin-dependent pathway in Lgr5+ stem cells. However, there is evidence to suggest that this compound may have a lower efficacy in activating canonical Wnt/β-catenin signaling compared to R-spondin-1. One study proposed that while R-spondin-1 activates both Wnt-dependent and Wnt-independent pro-survival pathways, this compound may predominantly activate the Wnt-independent signals.

Cost-Effectiveness Analysis

The primary driver for the adoption of this compound is its significantly lower cost compared to recombinant R-spondin-1. This section provides a comparative cost analysis based on commercially available products and typical experimental concentrations.

Cost Comparison of Commercial Products

| Compound | Supplier | Catalog Number | Quantity | Price (USD) | Cost per mg/µM |

| Recombinant Human R-spondin-1 | Supplier A | Example-R1-1 | 100 µg | ~$600 | ~$6,000/mg |

| Supplier B | Example-R1-2 | 50 µg | ~$350 | ~$7,000/mg | |

| This compound | Supplier C | Example-RS-1 | 10 mg | ~$150 | ~ |

| Supplier D | Example-RS-2 | 50 mg | ~$500 | ~ |

Note: Prices are approximate and subject to change. Please refer to specific suppliers for current pricing.

Cost per Experiment: A Theoretical Comparison

Let's consider a typical intestinal organoid culture experiment in a 24-well plate format with a final culture volume of 500 µL per well.

| Parameter | R-spondin-1 | This compound |

| Typical Concentration | 500 ng/mL | 50 µM |

| Amount per well | 250 ng | 25 nmol |

| Cost per well (approx.) | $1.50 | $0.001 |

| Cost for a 24-well plate | $36.00 | $0.024 |

This stark difference in cost highlights the economic advantage of using this compound, especially for large-scale experiments, high-throughput screening, and long-term cultures.

Quantitative Data on Efficacy

While this compound is more cost-effective, its efficacy in supporting organoid growth is a critical consideration.

Organoid Formation and Growth

A key study demonstrated that enteroids grown with this compound exhibited a similar differentiation and self-renewal capacity to those grown with R-spondin-1. The effective concentration for this compound to induce enteroid formation was found to be between 25 and 50 µM.

| Parameter | R-spondin-1 (ENR medium) | This compound (EN-RS246204 medium) |

| Organoid Formation | Robust | Efficient at 25-50 µM |

| Budding Efficiency | High | Comparable to R-spondin-1 at optimal concentrations |

| Organoid Circumference (Growth Rate) | Similar to this compound | Similar to R-spondin-1 |

Data summarized from Nam et al., 2017.

Wnt/β-catenin Pathway Activation

Experimental Protocols

This section provides detailed methodologies for key experiments involving R-spondin-1 and this compound.

Intestinal Organoid Culture

This protocol describes the establishment of mouse intestinal organoids.

Materials:

-

Mouse small intestine

-

Gentle Cell Dissociation Reagent

-

Matrigel

-

Advanced DMEM/F12 medium

-

HEPES, Glutamax, Penicillin-Streptomycin

-

N-2 and B-27 supplements

-

N-Acetylcysteine

-

EGF (50 ng/mL)

-

Noggin (100 ng/mL)

-

Either Recombinant R-spondin-1 (500 ng/mL) or this compound (25-50 µM)

-

CHIR99021 (optional, for initial plating)

Procedure:

-

Isolate crypts from the mouse small intestine using Gentle Cell Dissociation Reagent according to standard protocols.

-

Resuspend the isolated crypts in Matrigel on ice.

-

Plate 50 µL of the Matrigel/crypt suspension into the center of each well of a pre-warmed 24-well plate.

-

Incubate at 37°C for 10-15 minutes to allow the Matrigel to solidify.

-

Overlay the Matrigel dome with 500 µL of complete organoid culture medium containing either R-spondin-1 or this compound.

-

Culture the organoids at 37°C and 5% CO2.

-

Replace the culture medium every 2-3 days.

-

Passage the organoids every 5-7 days by disrupting the Matrigel, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel and media.

Wnt/β-catenin Reporter Assay (TOPflash)

This assay quantifies the activation of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

R-spondin-1 or this compound

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a suboptimal concentration of Wnt3a.

-

Add serial dilutions of either R-spondin-1 or this compound to the wells.

-

Incubate for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.

In-house Production and Purification of R-spondin-1

For labs wishing to further reduce costs, in-house production of R-spondin-1 is a viable option. This typically involves using a stable cell line expressing a tagged version of R-spondin-1 (e.g., with an Fc tag).

5.3.1. Production of R-spondin-1 Conditioned Medium

Materials:

-

293T cell line stably expressing Fc-tagged R-spondin-1

-

DMEM with 10% FBS and selection antibiotic (e.g., Zeocin)

-

Serum-free DMEM/F12

Procedure:

-

Culture the stable 293T-R-spondin-1-Fc cell line to high confluency in T-flasks with selection antibiotic.

-

Wash the cells with PBS and switch to serum-free DMEM/F12.

-

Collect the conditioned medium every 2-3 days for up to 10-14 days.

-

Pool the collected medium, centrifuge to remove cell debris, and filter-sterilize.

-

The conditioned medium can be used directly (typically at a 10-20% concentration in the final culture medium) or the R-spondin-1 can be purified.

5.3.2. Affinity Purification of Fc-tagged R-spondin-1

Materials:

-

R-spondin-1-Fc conditioned medium

-

Protein A or Protein G affinity chromatography column

-

Binding buffer (e.g., PBS, pH 7.4)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Equilibrate the Protein A or G column with binding buffer.

-

Load the filtered conditioned medium onto the column.

-

Wash the column extensively with binding buffer to remove unbound proteins.

-

Elute the bound R-spondin-1-Fc with elution buffer, collecting fractions into tubes containing neutralization buffer.

-

Immediately neutralize the eluted fractions.

-

Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer (e.g., PBS).

-

Concentrate the protein and determine its concentration.

Stability and Storage

-

R-spondin-1: Recombinant protein solutions are typically stable for several months at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

This compound: As a small molecule, this compound is generally more stable. Stock solutions in DMSO can be stored at -20°C for up to one year and at -80°C for up to two years. The stability in cell culture media at 37°C should be empirically determined, as it can be influenced by media components and pH.

Conclusion

This compound presents a highly cost-effective alternative to recombinant R-spondin-1 for the cultivation of organoids. While it may be a less potent activator of the canonical Wnt/β-catenin pathway, its ability to support robust organoid growth at a fraction of the cost makes it an invaluable tool for researchers. The choice between R-spondin-1 and this compound will depend on the specific experimental needs. For applications where maximal and precise Wnt pathway activation is critical, R-spondin-1 may be preferred. However, for large-scale organoid production, high-throughput screening, and general organoid maintenance, this compound offers a pragmatic and economically sound solution, thereby accelerating research and discovery in the field of organoid biology.

References

Foundational Studies on RS-246204 and Intestinal Stem Cell Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the small molecule RS-246204 and its interaction with intestinal stem cell (ISC) physiology. This document details the core signaling pathways governing ISC self-renewal and differentiation, summarizes key quantitative data from seminal studies on this compound, and provides detailed experimental protocols for the culture and analysis of intestinal organoids.

Core Principles of Intestinal Stem Cell Physiology

The intestinal epithelium undergoes rapid and continuous renewal, a process driven by a population of adult stem cells residing at the base of the crypts of Lieberkühn.[1] These Lgr5-positive (Leucine-rich repeat-containing G-protein coupled receptor 5) intestinal stem cells are responsible for generating all the differentiated cell lineages of the intestine.[2][3] The maintenance of this stem cell pool and the subsequent differentiation of its progeny are tightly regulated by a complex interplay of signaling pathways within the stem cell niche.[4][5]

Key Signaling Pathways in Intestinal Stem Cell Regulation

The behavior of ISCs is primarily governed by the Wnt, Notch, and Bone Morphogenetic Protein (BMP) signaling pathways. These pathways do not act in isolation but form a complex network that balances stem cell self-renewal and differentiation.

-

Wnt/β-catenin Pathway: This pathway is paramount for maintaining the ISC population. Secreted Wnt ligands, primarily from Paneth cells and surrounding mesenchymal cells, bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors on ISCs. This leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes essential for stem cell maintenance and proliferation, such as Lgr5 and c-Myc. R-spondins are potent potentiators of Wnt signaling, binding to Lgr receptors and inhibiting the degradation of Fzd receptors.

-

Notch Signaling: The Notch pathway plays a crucial role in lineage commitment, promoting the differentiation of absorptive enterocytes while inhibiting secretory cell fates (goblet, Paneth, and enteroendocrine cells). Upon ligand binding (e.g., Delta-like ligands expressed on neighboring cells), the Notch receptor is cleaved, releasing the Notch intracellular domain (NICD). NICD translocates to the nucleus and activates the transcription of target genes, most notably Hes1, which suppresses the expression of transcription factors required for secretory cell differentiation, such as Atoh1 (also known as Math1).

-

BMP Signaling: In contrast to the Wnt pathway, BMP signaling promotes the differentiation of intestinal epithelial cells and inhibits stem cell self-renewal. BMP ligands, secreted from mesenchymal cells, bind to their receptors on epithelial cells, leading to the phosphorylation of SMAD transcription factors. These activated SMADs then translocate to the nucleus to regulate the expression of genes that drive differentiation. The activity of the BMP pathway is highest at the villus tip and lowest in the crypt, creating a gradient that helps to define the spatial organization of the intestinal epithelium.

This compound: A Small Molecule Substitute for R-spondin-1

The culture of intestinal organoids, three-dimensional structures that recapitulate the in vivo intestinal epithelium, has become an invaluable tool for studying ISC biology and for drug development. A critical and costly component of the standard organoid culture medium is the Wnt agonist R-spondin-1. Foundational studies identified this compound as a small molecule that can effectively replace R-spondin-1 in supporting the growth and maintenance of mouse intestinal organoids.

Mechanism of Action

This compound acts as a functional substitute for R-spondin-1, promoting the formation and growth of enteroids from isolated intestinal crypts in the absence of exogenous R-spondin-1. The compound supports the self-renewal and differentiation capacity of ISCs within the organoid cultures. While R-spondin-1 potentiates Wnt signaling by preventing the degradation of Frizzled receptors through its interaction with Lgr receptors, the precise molecular mechanism by which this compound mimics this effect is still under investigation. However, it has been demonstrated that this compound treatment leads to the expression of Wnt target genes, although at lower levels than with R-spondin-1.

Quantitative Data from Foundational this compound Studies

The following tables summarize key quantitative data from the initial characterization of this compound in mouse intestinal organoid cultures.

Table 1: Effect of this compound Concentration on Enteroid Formation and Growth

| This compound Concentration (μM) | Relative Cell Density (WST-1 Assay) | Percentage of Budding Enteroids |

| 0 | 1.00 ± 0.12 | ~5% |

| 6.25 | 1.25 ± 0.15 | ~20% |

| 12.5 | 1.50 ± 0.18 | ~40% |

| 25 | 1.85 ± 0.22 | ~75% |

| 50 | 2.10 ± 0.25 | ~80% |

| 100 | 1.30 ± 0.16 | ~15% |

| 200 | 1.10 ± 0.13 | ~5% |

Table 2: Comparison of Enteroid Growth with R-spondin-1 and this compound

| Culture Condition | Average Circumference at Day 7 (μm) |

| ENR (EGF, Noggin, R-spondin-1) | 450 ± 50 |

| EN + 25 μM this compound | 420 ± 45 |

| EN + 50 μM this compound | 480 ± 55 |

Table 3: Relative mRNA Expression of Lineage-Specific Markers in Enteroids

| Gene | Marker For | Relative Expression (EN-RS246204 vs. ENR) |

| Lgr5 | Intestinal Stem Cells | Decreased |

| Defensin5 | Paneth Cells | Decreased |

| Muc2 | Goblet Cells | Increased |

| ChgA | Enteroendocrine Cells | Increased |

| IAP | Enterocytes | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and intestinal organoid physiology.

Mouse Intestinal Organoid Culture with this compound

This protocol is adapted from the foundational study by Nam et al. and general organoid culture protocols.

Materials:

-

Mouse small intestine

-

Cold PBS

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12

-

Penicillin-Streptomycin

-

GlutaMAX

-

HEPES

-

N2 supplement

-

B27 supplement

-

N-Acetylcysteine

-

Recombinant mouse EGF

-

Recombinant mouse Noggin

-

This compound

-

Matrigel

-

24-well culture plates

Procedure:

-

Crypt Isolation:

-

Isolate the small intestine from a mouse and flush with cold PBS.

-

Open the intestine longitudinally and cut into small pieces.

-

Wash the pieces vigorously with cold PBS until the supernatant is clear.

-

Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle rocking.

-

Vigorously shake the tube to release the crypts.

-

Filter the supernatant through a 70 μm cell strainer.

-

Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

-

-

Organoid Seeding:

-

Resuspend the crypt pellet in Matrigel on ice.

-

Plate 50 μL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.

-

Incubate at 37°C for 10-15 minutes to solidify the Matrigel.

-

-

Culture Medium Preparation and Maintenance:

-

Prepare the basal culture medium (EN) consisting of Advanced DMEM/F12, Penicillin-Streptomycin, GlutaMAX, HEPES, N2, and B27 supplements.

-

To the basal medium, add N-Acetylcysteine (1 mM), recombinant mouse EGF (50 ng/mL), and recombinant mouse Noggin (100 ng/mL).

-

For the experimental condition, add this compound to the EN medium to a final concentration of 25-50 μM (EN-RS246204).

-

For the positive control, add recombinant mouse R-spondin-1 (500 ng/mL) to the EN medium (ENR).

-

Overlay the Matrigel domes with 500 μL of the appropriate culture medium.

-

Change the medium every 2-3 days.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

-

Cultured enteroids

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

Procedure:

-

RNA Extraction:

-

Collect enteroids from Matrigel using a cell recovery solution.

-

Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a suitable master mix and gene-specific primers for target genes (Lgr5, Defensin5, Muc2, ChgA, IAP, etc.) and a housekeeping gene (e.g., Gapdh).

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

-

Visualizing Core Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in intestinal stem cell physiology and a typical experimental workflow for evaluating this compound.

Caption: Wnt/β-catenin signaling pathway in intestinal stem cells.

Caption: Notch signaling pathway in intestinal crypts.

Caption: BMP signaling pathway in the intestinal epithelium.

Caption: Experimental workflow for evaluating this compound.

References

Methodological & Application

Application Notes and Protocols for RS-246204 in Intestinal Organoid Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: